N-(2-chloro-6-fluorobenzyl)-beta-alanine
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Overview
Description
N-(2-chloro-6-fluorobenzyl)-beta-alanine is a chemical compound that belongs to the class of beta-alanine derivatives This compound is characterized by the presence of a 2-chloro-6-fluorobenzyl group attached to the beta-alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzyl)-beta-alanine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with beta-alanine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-fluorobenzyl)-beta-alanine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium hydroxide in aqueous medium at 60°C.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(2-chloro-6-fluorobenzyl)-beta-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-beta-alanine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of metabolic pathways, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzyl alcohol
- 2-chloro-6-fluorobenzaldehyde
Uniqueness
N-(2-chloro-6-fluorobenzyl)-beta-alanine is unique due to the presence of both the 2-chloro-6-fluorobenzyl group and the beta-alanine backbone. This combination imparts distinct chemical properties and biological activities that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C10H11ClFNO2 |
---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H11ClFNO2/c11-8-2-1-3-9(12)7(8)6-13-5-4-10(14)15/h1-3,13H,4-6H2,(H,14,15) |
InChI Key |
XHUFETANTZQLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCCC(=O)O)F |
Origin of Product |
United States |
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